MFCD02979297

Description

MFCD02979297 is a chemical compound cataloged under the MDL number system, widely utilized in coordination chemistry and catalysis. These analogs often feature hybrid phosphine-alkene ligands or aromatic frameworks with halogen substituents, which are critical for transition metal coordination and catalytic activity .

Properties

IUPAC Name |

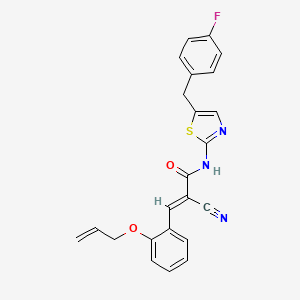

(E)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-prop-2-enoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2S/c1-2-11-29-21-6-4-3-5-17(21)13-18(14-25)22(28)27-23-26-15-20(30-23)12-16-7-9-19(24)10-8-16/h2-10,13,15H,1,11-12H2,(H,26,27,28)/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINUICYKLBGKLQ-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979297 involves multiple steps, each requiring precise conditions to ensure the desired product. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions, including condensation, reduction, and cyclization. These reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Key factors in industrial production include the purity of starting materials, the efficiency of the reaction steps, and the recovery and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02979297 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often through the use of specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions often result in the formation of new functionalized compounds with altered chemical properties.

Scientific Research Applications

MFCD02979297 has a wide range of applications in scientific research, including:

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research into this compound includes its potential use in drug development, particularly for conditions that require specific molecular interactions.

Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism by which MFCD02979297 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and often involve multiple steps, including signal transduction and gene expression.

Comparison with Similar Compounds

Compound 1: (5-Chloropyrimidin-2-yl)methanamine Hydrochloride (CAS 54198-89-9)

- Molecular Formula : C₅H₅ClN₂

- Molecular Weight : 128.56 g/mol

- Key Properties: Solubility: Highly soluble in polar solvents (e.g., THF, methanol) . Synthesis: Catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]nickel(II) chloride under reflux in THF .

Compound 2: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)

- Molecular Formula : C₆H₅BBrClO₂

- Molecular Weight : 235.27 g/mol

- Key Properties :

- Contrast with this compound :

Compound 3: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

- Molecular Formula : C₇H₅BrO₂

- Molecular Weight : 201.02 g/mol

- Key Properties :

- Contrast with this compound :

Research Findings and Limitations

- Structural Insights : this compound’s presumed hybrid ligands may offer superior steric and electronic tuning compared to analogs, enhancing catalytic efficiency in C–H activation .

- Synthetic Challenges : Unlike Compounds 1–3, this compound’s synthesis may require stringent inert conditions due to air-sensitive phosphine moieties .

- Data Gaps : Direct experimental data on this compound’s crystallography or spectroscopic characterization are absent, necessitating further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.